

Physicochemical Properties and Stability of Laquinimod Sodium: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Laquinimod Sodium*

Cat. No.: *B132467*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod Sodium (ABR-215062) is a novel immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] Its mechanism of action involves both immunomodulatory and neuroprotective effects, making it a subject of significant interest in the scientific community.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties and stability of **Laquinimod Sodium**, compiled from available scientific literature.

Physicochemical Properties

Understanding the physicochemical properties of a drug substance is fundamental for its development, formulation, and delivery. Key properties of **Laquinimod Sodium** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	Sodium 5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate	[5]
CAS Number	248282-07-7	[5]
Molecular Formula	C ₁₉ H ₁₆ ClN ₂ NaO ₃	[5]
Molecular Weight	378.79 g/mol	[5]
pKa (Strongest Acidic)	5.02	[5]
Solubility	Water: 0.0379 mg/mL DMSO: 61 mg/mL (for Laquinimod free acid) Ethanol: 1 mg/mL (for Laquinimod free acid)	[5]
Melting Point	Not explicitly stated ("N/A" in several sources). However, a patent provides a Differential Scanning Calorimetry (DSC) thermogram for a crystalline form, indicating thermal events.	[6]
Appearance	White to pale cream-colored powder (for Laquinimod free acid)	
Crystalline Forms	Various crystalline forms of Laquinimod Sodium have been identified and characterized by X-ray powder diffraction.	

Stability Profile

The stability of a drug substance is a critical attribute that influences its shelf-life, storage conditions, and the development of stable pharmaceutical formulations. While comprehensive

forced degradation studies on **Laquinimod Sodium** are not extensively detailed in the public domain, available information and general guidelines provide insights into its stability.

General Stability

Certain crystalline forms of **Laquinimod Sodium** have been reported to be stable under specific storage conditions. For instance, one crystalline form is described as remaining stable when stored at 40°C and 75% relative humidity for at least three months, and at 25°C and 60% relative humidity for at least six months.^[7] Laquinimod has also been found to be stable in human plasma for at least 3 months when stored at -20°C.^[8]

Forced Degradation Studies (General Protocols)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of developing stability-indicating analytical methods.^[9] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.^[10]

While specific data for **Laquinimod Sodium** is limited, the following are detailed general experimental protocols for forced degradation studies that would be applicable.

1. Hydrolytic Degradation:

- Procedure: Dissolve a known concentration of **Laquinimod Sodium** in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) solutions.
- Conditions: The solutions are typically heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn at various time points.
- Analysis: Samples are neutralized (if acidic or basic) and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed sample.^[1]

2. Oxidative Degradation:

- Procedure: Dissolve **Laquinimod Sodium** in a solution containing an oxidizing agent, typically hydrogen peroxide (H_2O_2).
- Conditions: A common condition is exposure to 3-30% H_2O_2 at room temperature for a defined period. Samples are taken at different intervals.
- Analysis: The samples are diluted and analyzed by HPLC to determine the extent of degradation.[\[11\]](#)

3. Photolytic Degradation:

- Procedure: Expose the solid drug substance and its solution to a light source capable of emitting both UV and visible light.
- Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[\[10\]](#)[\[12\]](#)[\[13\]](#) A dark control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.
- Analysis: Changes in physical appearance are noted, and the samples are analyzed by HPLC to quantify any degradation.[\[12\]](#)

4. Thermal Degradation:

- Procedure: Expose the solid drug substance to elevated temperatures in a controlled environment, such as a calibrated oven.
- Conditions: The temperature is typically set higher than that used for accelerated stability testing (e.g., 70-80°C) for a specified duration.
- Analysis: The physical appearance of the sample is observed, and the extent of degradation is determined by a stability-indicating HPLC method.[\[1\]](#) Thermogravimetric Analysis (TGA) can also be employed to study the thermal decomposition profile.[\[14\]](#)[\[15\]](#)

Stability-Indicating HPLC Method: A crucial component of stability studies is a validated stability-indicating analytical method, typically RP-HPLC with UV or mass spectrometric detection. This method must be able to separate the parent drug from all potential degradation

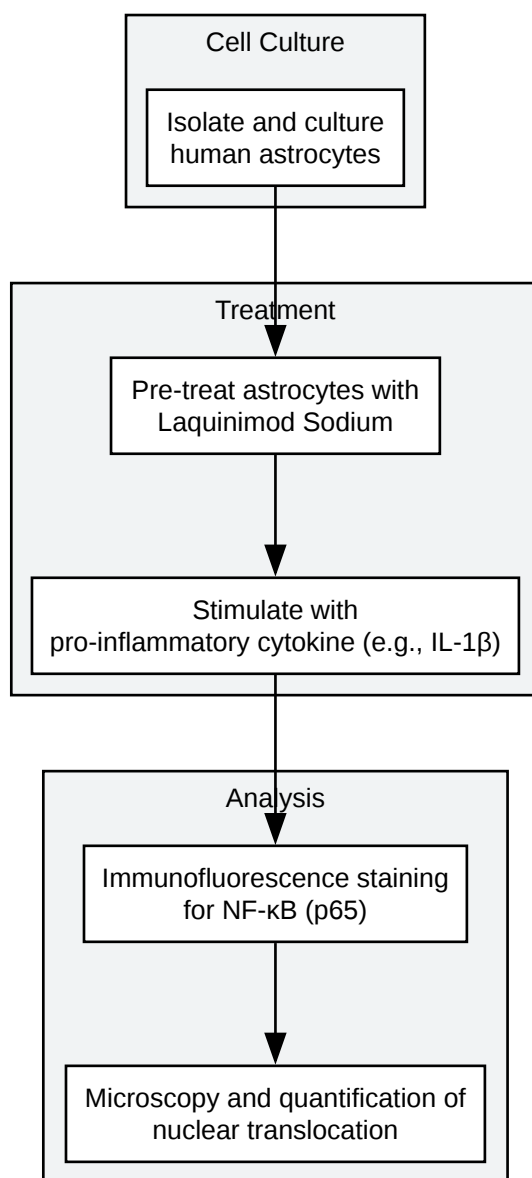
products and process-related impurities, ensuring accurate quantification of the drug's purity and degradation.^[9]^[16]

Mechanism of Action: Signaling Pathways

Laquinimod's therapeutic effects are believed to be mediated through its interaction with the immune system and direct effects within the central nervous system (CNS). Key signaling pathways involved include the modulation of NF- κ B and the Aryl Hydrocarbon Receptor (AHR) in glial cells like astrocytes and microglia.^[1]^[2]

Experimental Workflow for Investigating Laquinimod's Effect on NF- κ B Signaling in Astrocytes

The following workflow illustrates a typical experimental approach to study the impact of Laquinimod on inflammation-induced signaling in astrocytes.



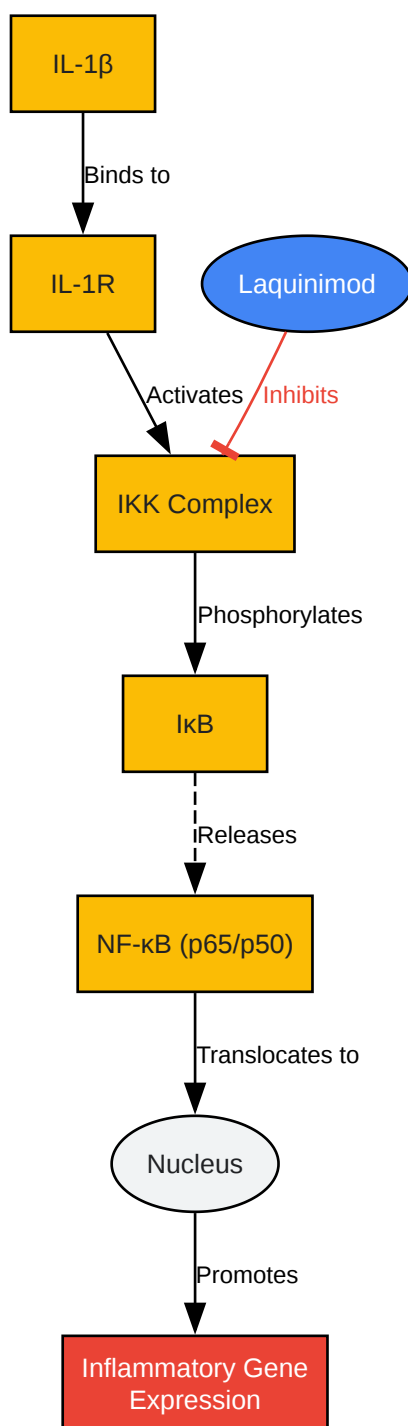
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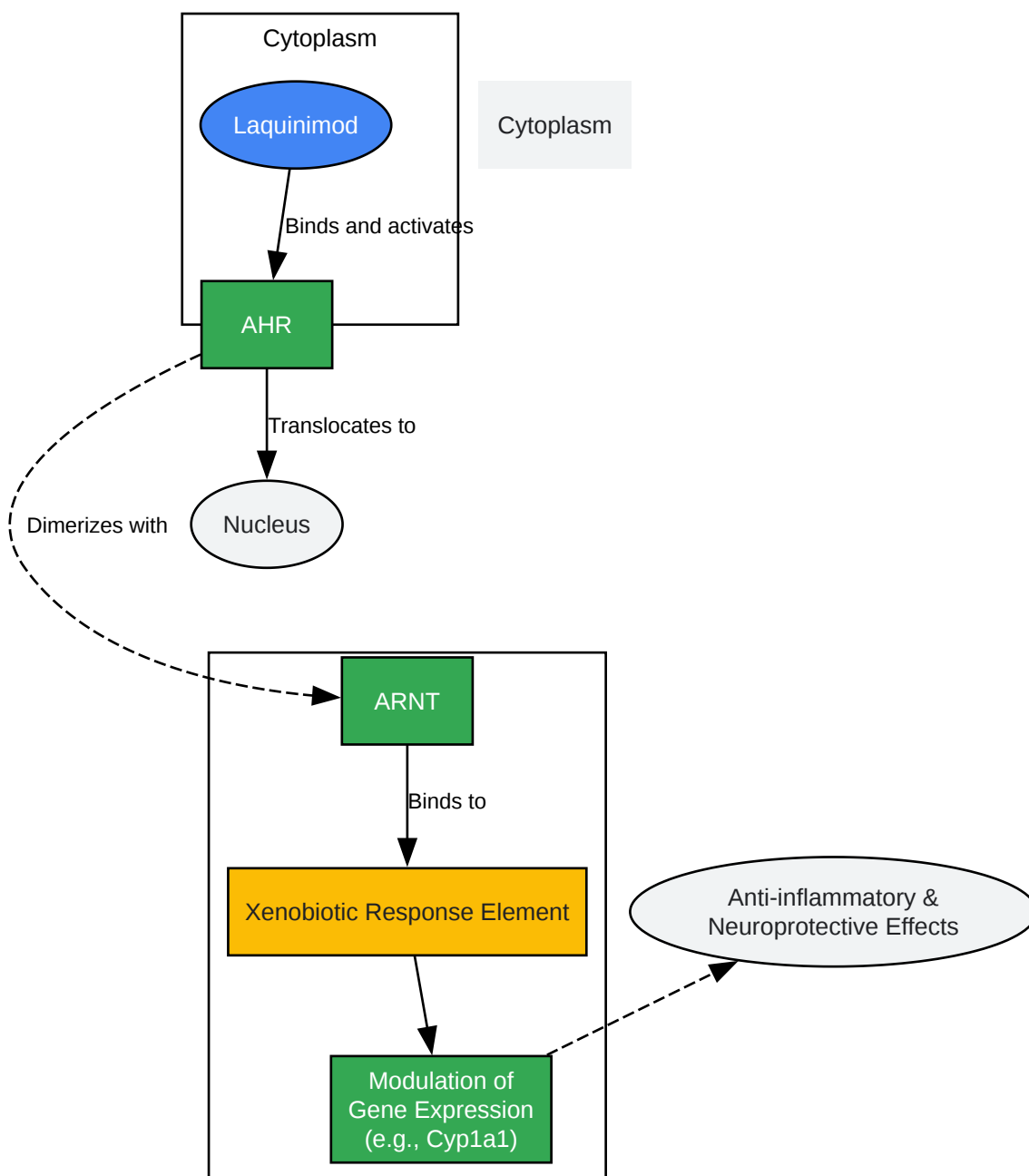
Figure 1. Experimental workflow for studying Laquinimod's effect on NF-κB.

Laquinimod's Modulation of the NF-κB Signaling Pathway in Astrocytes

In response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β), the transcription factor NF-κB translocates to the nucleus, leading to the expression of inflammatory genes.

Laquinimod has been shown to inhibit this nuclear translocation in astrocytes, thereby dampening the inflammatory response.[1]





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